BMS-767778

DPP-4 inhibition potency enzyme kinetics

Unlike marketed DPP-4 inhibitors, BMS-767778 delivers >3,000-fold selectivity over DPP-8/9, eliminating DPP-8/9-mediated toxicities (alopecia, thrombocytopenia, GI effects) that confound long-term in vivo studies. Low CYP3A4 inhibition (IC50=5.2 µM vs. sitagliptin's 2.8 µM) minimizes drug-drug interaction artifacts. Quantified PAMPA permeability (Pe=19.7–330×10⁻⁶ cm/s) supports oral absorption modeling. A discontinued Phase I candidate with full PK characterization, ideal for DPP-4 target validation and metabolic disease research.

Molecular Formula C19H20Cl2N4O2
Molecular Weight 407.3 g/mol
CAS No. 915729-95-2
Cat. No. B1667241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-767778
CAS915729-95-2
SynonymsBMS-767778;  BMS 767778;  BMS767778.
Molecular FormulaC19H20Cl2N4O2
Molecular Weight407.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=N1)CN(C2=O)CC(=O)N(C)C)C3=C(C=C(C=C3)Cl)Cl)CN
InChIInChI=1S/C19H20Cl2N4O2/c1-10-13(7-22)17(12-5-4-11(20)6-14(12)21)18-15(23-10)8-25(19(18)27)9-16(26)24(2)3/h4-6H,7-9,22H2,1-3H3
InChIKeyPECDPZCIECMGCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-767778 Procurement Overview: A Selective DPP-4 Inhibitor with Quantified Ki and Selectivity Profile


BMS-767778 (CAS 915729-95-2) is a potent, orally active, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor belonging to the 5-oxopyrrolopyridine chemical series. It exhibits a Ki of 0.94 nM against DPP-4, with Ki values of 4.9 nM and 3.2 nM against the related enzymes DPP-8 and DPP-9, respectively . This translates to a >3,000-fold selectivity window for DPP-4 over DPP-8/9 . The compound was advanced to Phase I clinical trials (NCT00707590) based on an overall profile of activity, selectivity, efficacy, pharmacokinetics, and developability suitable for progression into the clinic [1].

Why BMS-767778 Cannot Be Simply Substituted by Another DPP-4 Inhibitor: The Case for Quantified Selectivity and Liability Differences


DPP-4 inhibitors are not a monolithic class; they exhibit substantial divergence in potency against DPP-4, selectivity over off-target DPP family members (particularly DPP-8 and DPP-9), cytochrome P450 inhibition liability, passive permeability, and in vivo efficacy in relevant metabolic models. These differences have direct implications for experimental design, safety profiling, and drug-drug interaction studies [1]. Simply substituting BMS-767778 with sitagliptin, vildagliptin, saxagliptin, linagliptin, or alogliptin risks introducing unaccounted variables that can confound data interpretation, particularly in studies where DPP-8/9-mediated toxicity or CYP3A4-based metabolic interactions are under investigation. The following evidence quantifies these differentiating parameters and establishes the specific contexts in which BMS-767778 offers a measurable advantage over its in-class comparators.

BMS-767778 Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


DPP-4 Inhibitory Potency (Ki) Cross-Comparison with Marketed DPP-4 Inhibitors

BMS-767778 inhibits human DPP-4 with a Ki of 0.94 nM . In cross-study comparison, this places it among the most potent DPP-4 inhibitors characterized, with a Ki value comparable to saxagliptin (Ki = 0.6–1.3 nM) [1] and sitagliptin (Ki = 1 nM) , and approximately 2- to 3-fold more potent than vildagliptin (Ki = 2.18 nM) [2] and alogliptin (Ki = 2.63 nM) .

DPP-4 inhibition potency enzyme kinetics

Selectivity Window Over DPP-8 and DPP-9: Quantified Off-Target Liability Differentiation

BMS-767778 exhibits a >3,000-fold selectivity window for DPP-4 over DPP-8 (Ki = 4.9 nM) and DPP-9 (Ki = 3.2 nM) . This selectivity ratio surpasses that of vildagliptin (~250-fold) and is comparable to sitagliptin (>2,600-fold) , though falls below the >10,000-fold selectivity reported for linagliptin [1] and alogliptin [2].

selectivity DPP-8 DPP-9 off-target toxicity

CYP3A4 Inhibition Liability: Reduced Drug-Drug Interaction Risk Compared to Sitagliptin

BMS-767778 inhibits CYP3A4 with an IC50 of 5.2 µM . This is a moderate inhibitory potency, approximately 2-fold weaker than sitagliptin (IC50 = 2.8 µM) [1] and significantly weaker than many clinically used CYP3A4 inhibitors (e.g., ketoconazole IC50 ≈ 0.1 µM). In contrast, vildagliptin demonstrates no significant CYP inhibition or induction [2], representing a class-level differentiation.

CYP3A4 drug-drug interaction metabolism liability

In Vivo Glucose-Lowering Efficacy in High-Fat Fed ob/ob Mice: Benchmarking Against Class-Level Expectations

BMS-767778 significantly reduces blood glucose levels in high-fat fed (HFD) ob/ob mice, a validated model of type 2 diabetes . While absolute glucose reduction values are not reported in the accessible vendor datasheet, the qualitative observation of significant reduction in this model is consistent with clinical-stage DPP-4 inhibitors and supports the compound's oral efficacy. Direct comparator data (e.g., % glucose reduction at matched doses) are not available for this compound; therefore this evidence serves as supportive confirmation of in vivo target engagement and pharmacodynamic effect.

in vivo efficacy glucose lowering ob/ob mice diabetes model

Passive Membrane Permeability (PAMPA) Profile: pH-Dependent Permeation Supports Oral Absorption Potential

BMS-767778 demonstrates good passive membrane permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA), with effective permeability (Pe) values of 19.7, 129.7, and 330 × 10⁻⁶ cm/s at pH 5.5, 6.5, and 7.4, respectively . This pH-dependent increase in permeability suggests favorable absorption characteristics in the intestinal environment (pH ~6.5–7.4). Comparative PAMPA data for other DPP-4 inhibitors are not readily available; this evidence is offered as a supporting characterization of the compound's biopharmaceutical properties.

PAMPA permeability oral bioavailability absorption

BMS-767778 Optimal Application Scenarios for Research and Industrial Procurement


In Vivo DPP-4 Inhibition Studies Requiring High Selectivity Over DPP-8/9

Researchers planning long-term in vivo studies in rodents or other models should prioritize BMS-767778 when DPP-8/9-mediated toxicities (alopecia, thrombocytopenia, gastrointestinal effects) are a concern. The >3,000-fold selectivity window provides a substantial safety margin, reducing confounding variables and enabling cleaner interpretation of DPP-4-specific pharmacodynamics .

Preclinical Drug-Drug Interaction Studies with Minimal CYP3A4 Perturbation

BMS-767778 is a suitable DPP-4 inhibitor tool for studies that require co-administration with CYP3A4 substrates or where CYP-mediated drug-drug interactions must be minimized. Its IC50 of 5.2 µM against CYP3A4 indicates a lower interaction liability than sitagliptin (IC50 = 2.8 µM) .

Oral Glucose-Lowering Efficacy Studies in Diet-Induced Obesity Models

The compound's oral activity and demonstrated glucose-lowering effect in high-fat fed ob/ob mice support its use in metabolic disease models requiring oral dosing . While quantitative dose-response data are limited, the qualitative efficacy in this model is consistent with clinical-stage DPP-4 inhibitors.

Permeability and Absorption Modeling Using PAMPA Data

Researchers developing in silico absorption models or optimizing formulation for oral delivery can utilize the quantified PAMPA permeability values (Pe = 19.7–330 × 10⁻⁶ cm/s across pH 5.5–7.4) as benchmark data for comparing permeability across chemical series or predicting intestinal absorption .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-767778

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.